molecular formula C30H44N8O8 B14194251 L-Asparaginyl-L-tyrosyl-L-valyl-L-isoleucyl-L-histidine CAS No. 920956-53-2

L-Asparaginyl-L-tyrosyl-L-valyl-L-isoleucyl-L-histidine

Cat. No.: B14194251
CAS No.: 920956-53-2
M. Wt: 644.7 g/mol
InChI Key: IBZCBPTUJLEEOL-ZERHDTNISA-N
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Description

L-Asparaginyl-L-tyrosyl-L-valyl-L-isoleucyl-L-histidine is a peptide composed of five amino acids: L-asparagine, L-tyrosine, L-valine, L-isoleucine, and L-histidine. This compound is notable for its complex structure, which includes multiple bonds, aromatic rings, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Asparaginyl-L-tyrosyl-L-valyl-L-isoleucyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under controlled conditions.

    Deprotection: Protective groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

L-Asparaginyl-L-tyrosyl-L-valyl-L-isoleucyl-L-histidine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Functional groups on the peptide can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various nucleophiles or electrophiles depending on the desired modification.

Major Products Formed

    Oxidation: Dityrosine, sulfoxides, or other oxidized derivatives.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with new functional groups.

Scientific Research Applications

L-Asparaginyl-L-tyrosyl-L-valyl-L-isoleucyl-L-histidine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of peptide-based materials and nanotechnology applications.

Mechanism of Action

The mechanism of action of L-Asparaginyl-L-tyrosyl-L-valyl-L-isoleucyl-L-histidine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets and altering their activity. For example, it may inhibit or activate enzymes involved in metabolic processes or signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    L-Asparaginyl-L-tyrosyl-L-valyl-L-isoleucyl-L-phenylalanine: Similar structure but with phenylalanine instead of histidine.

    L-Asparaginyl-L-tyrosyl-L-valyl-L-isoleucyl-L-tryptophan: Contains tryptophan instead of histidine.

Uniqueness

L-Asparaginyl-L-tyrosyl-L-valyl-L-isoleucyl-L-histidine is unique due to the presence of histidine, which imparts specific chemical properties and biological activities. Histidine’s imidazole ring can participate in various interactions, making this peptide particularly interesting for studying enzyme mechanisms and protein-ligand interactions.

Properties

CAS No.

920956-53-2

Molecular Formula

C30H44N8O8

Molecular Weight

644.7 g/mol

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C30H44N8O8/c1-5-16(4)25(29(44)36-22(30(45)46)11-18-13-33-14-34-18)38-28(43)24(15(2)3)37-27(42)21(10-17-6-8-19(39)9-7-17)35-26(41)20(31)12-23(32)40/h6-9,13-16,20-22,24-25,39H,5,10-12,31H2,1-4H3,(H2,32,40)(H,33,34)(H,35,41)(H,36,44)(H,37,42)(H,38,43)(H,45,46)/t16-,20-,21-,22-,24-,25-/m0/s1

InChI Key

IBZCBPTUJLEEOL-ZERHDTNISA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)N)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)N

Origin of Product

United States

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